1-Bromo-3-(2-ethyl-6-fluorophenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-(2-ethyl-6-fluorophenyl)propan-2-one is an organic compound with the molecular formula C11H12BrFO. This compound is characterized by the presence of a bromine atom, an ethyl group, and a fluorine atom attached to a phenyl ring, along with a propan-2-one moiety. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-3-(2-ethyl-6-fluorophenyl)propan-2-one can be synthesized through several methods. One common approach involves the bromination of 3-(2-ethyl-6-fluorophenyl)propan-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-3-(2-ethyl-6-fluorophenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or acetonitrile.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives like azides, thiocyanates, or ethers.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of carboxylic acids or other oxidized products.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-(2-ethyl-6-fluorophenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Bromo-3-(2-ethyl-6-fluorophenyl)propan-2-one involves its interaction with molecular targets through various pathways:
Nucleophilic Attack: The bromine atom can be displaced by nucleophiles, leading to the formation of new chemical bonds.
Reduction and Oxidation: The carbonyl group can undergo reduction or oxidation, altering the compound’s chemical properties and reactivity.
Enzyme Interaction: The compound may interact with enzymes, affecting their activity and function in biological systems.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-3-(2-ethyl-6-fluorophenyl)propan-2-one can be compared with similar compounds such as:
1-Bromo-3-(2-fluorophenyl)propan-2-one: Lacks the ethyl group, leading to different reactivity and applications.
1-Bromo-3-(2-ethylphenyl)propan-2-one: Lacks the fluorine atom, affecting its chemical properties and biological activity.
1-Bromo-3-(2-ethyl-6-chlorophenyl)propan-2-one: Contains a chlorine atom instead of fluorine, resulting in different chemical behavior.
Eigenschaften
Molekularformel |
C11H12BrFO |
---|---|
Molekulargewicht |
259.11 g/mol |
IUPAC-Name |
1-bromo-3-(2-ethyl-6-fluorophenyl)propan-2-one |
InChI |
InChI=1S/C11H12BrFO/c1-2-8-4-3-5-11(13)10(8)6-9(14)7-12/h3-5H,2,6-7H2,1H3 |
InChI-Schlüssel |
XUWWYOISXZHNIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=CC=C1)F)CC(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.